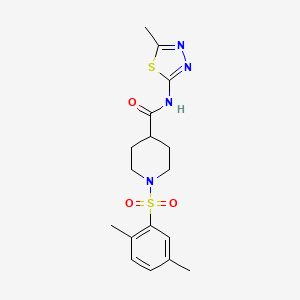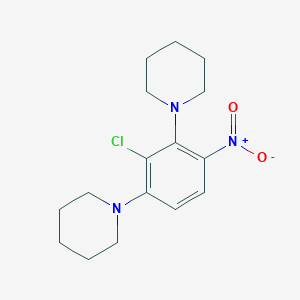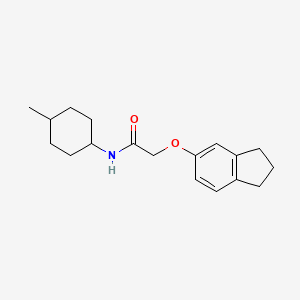![molecular formula C16H23ClN2 B4880170 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine](/img/structure/B4880170.png)
1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antihistamine, antiserotonergic, and anxiolytic properties. The compound’s structure consists of a piperazine ring substituted with a 4-chlorophenylmethyl group and a cyclopentyl group, making it a unique and versatile molecule in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine typically involves the reaction of 4-chlorobenzyl chloride with cyclopentylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its antihistamine and antiserotonergic properties, making it a candidate for treating allergies and anxiety disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as histamine and serotonin receptors. By binding to these receptors, the compound can modulate the release and activity of neurotransmitters, leading to its therapeutic effects. The exact pathways and molecular interactions are still under investigation, but its affinity for these receptors is a key factor in its pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Clocinizine: Another piperazine derivative with antihistamine properties.
Chlorcyclizine: Known for its antiserotonergic and antihistamine effects.
Levocetirizine: A more potent antihistamine with fewer side effects compared to older antihistamines.
Uniqueness
1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine stands out due to its unique combination of a 4-chlorophenylmethyl group and a cyclopentyl group on the piperazine ring. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-cyclopentylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c17-15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIPLPFAVSXGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyclohexylmethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4880112.png)
![ethyl 3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B4880113.png)
![2-[(3,5-Diiodo-2-propoxyphenyl)methylidene]propanedinitrile](/img/structure/B4880121.png)


![N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B4880143.png)
![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![2-chloro-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4880180.png)
![methyl N-methyl-N-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]glycinate](/img/structure/B4880181.png)
![N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride](/img/structure/B4880186.png)
